molecular formula C24H20FN5OS B11958832 N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11958832
M. Wt: 445.5 g/mol
InChI Key: PJACONGZUZNPLW-CVKSISIWSA-N
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Description

N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of fluorophenyl, triazolyl, and acetohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine to form the acetohydrazide.

    Synthesis of the triazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenylhydrazine and a carboxylic acid derivative.

    Condensation reaction: The final step involves the condensation of the triazole-containing hydrazide with a fluorophenyl aldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can be mediated by hydrogen bonding, hydrophobic interactions, or van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(4-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • **N’-[(E)-(3-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C24H20FN5OS

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(E)-(2-fluorophenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H20FN5OS/c1-17-11-13-18(14-12-17)23-28-29-24(30(23)20-8-3-2-4-9-20)32-16-22(31)27-26-15-19-7-5-6-10-21(19)25/h2-15H,16H2,1H3,(H,27,31)/b26-15+

InChI Key

PJACONGZUZNPLW-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4F

Origin of Product

United States

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